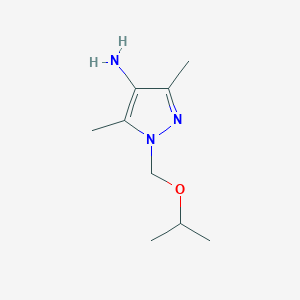

1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine

Description

1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine is a pyrazole-derived compound characterized by a central pyrazole ring substituted with methyl groups at positions 3 and 5, an amine group at position 4, and an isopropoxymethyl group at position 1. The isopropoxymethyl substituent (–O–CH(CH₃)₂) introduces steric bulk and moderate lipophilicity, which may influence its solubility and biological activity. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability .

Properties

Molecular Formula |

C9H17N3O |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

3,5-dimethyl-1-(propan-2-yloxymethyl)pyrazol-4-amine |

InChI |

InChI=1S/C9H17N3O/c1-6(2)13-5-12-8(4)9(10)7(3)11-12/h6H,5,10H2,1-4H3 |

InChI Key |

QDYZBZDDWQYVCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1COC(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved typically include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Structural Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

- Electronic Effects: The isopropoxymethyl group in the target compound is less polar than the fluorophenoxymethyl group in but more polar than the pure alkyl substituents in . The electron-donating nature of the ether oxygen may enhance stability in protic environments compared to halogenated analogs .

- Lipophilicity : Benzyl derivatives with halogen or methoxy substituents (e.g., ) exhibit higher lipophilicity, which could enhance membrane permeability in biological systems but reduce aqueous solubility .

Aqueous Solubility:

- The target compound’s solubility is expected to be intermediate between the highly lipophilic dichlorobenzyl derivative () and the more polar fluorophenoxymethyl analog ().

Reactivity:

- The ether linkage in the isopropoxymethyl group may confer resistance to hydrolysis compared to ester-containing analogs.

Biological Activity

1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine is a compound belonging to the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article provides a detailed examination of the biological activity of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine can be represented as follows:

This compound features a pyrazole ring with two methyl groups at the 3 and 5 positions, an isopropoxy group at the 1 position, and an amine group at the 4 position. Its molecular formula indicates potential interactions with various biological targets.

Antioxidant Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antioxidant properties. The antioxidant activity of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound showed an IC50 value indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| 1-Isopropoxymethyl-3,5-dimethyl-pyrazol | 25 |

| Ascorbic Acid | 10 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through its ability to inhibit cyclooxygenase (COX) enzymes. Docking studies suggested that it binds effectively to COX-2, demonstrating a binding affinity comparable to known inhibitors.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| 1-Isopropoxymethyl-3,5-dimethyl-pyrazol | -7.5 |

| Celecoxib | -8.0 |

Antitumor Activity

In vitro studies on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine exhibits cytotoxic effects. The compound induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Case Studies

Case Study 1: Antioxidant Efficacy in Rat Models

A study conducted on rat models demonstrated that administration of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine significantly reduced oxidative stress markers compared to control groups. The levels of malondialdehyde (MDA) decreased while glutathione (GSH) levels increased.

Case Study 2: Inhibition of COX Enzymes

In a controlled experiment using human cell lines, the compound effectively inhibited COX-2 activity, leading to reduced prostaglandin E2 production. This suggests its potential application in treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.